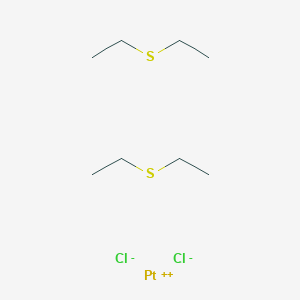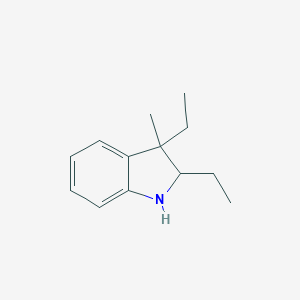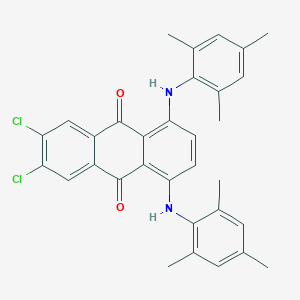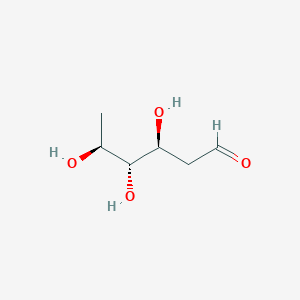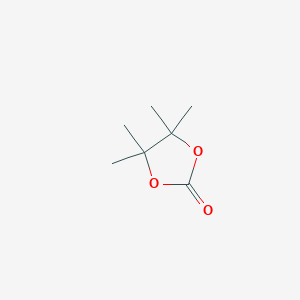
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, also known as TMD or TMDO, is a cyclic carbonate compound that has gained significant attention in the field of chemical synthesis due to its unique reactivity and versatility. Its ability to act as a precursor to a variety of useful organic compounds has made it a valuable tool for researchers and industry professionals alike.
Mecanismo De Acción
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is a cyclic carbonate compound that can undergo ring-opening reactions to form a variety of useful organic compounds. Its unique structure allows it to act as a versatile building block for the synthesis of complex molecules.
Biochemical and Physiological Effects:
While 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one has not been extensively studied for its biochemical and physiological effects, it is generally considered to be a relatively safe compound with low toxicity. However, further research is needed to fully understand its potential effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one in lab experiments is its versatility and reactivity. Its ability to act as a precursor to a variety of useful organic compounds makes it a valuable tool for researchers in a wide range of fields. However, 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one can be difficult to handle and requires specialized equipment and expertise to work with safely.
Direcciones Futuras
There are many potential future directions for research involving 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one. Some possible areas of exploration include the development of new synthetic methods for 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, the synthesis of novel organic compounds using 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one as a building block, and the investigation of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one's potential applications in the field of renewable energy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and its potential impact on human health.
Métodos De Síntesis
The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one involves the reaction of dimethyl carbonate with butadiene in the presence of a catalyst. The resulting product can be purified through distillation or chromatography, yielding a high-purity 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one compound.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one has been used in a variety of scientific research applications, including as a solvent for lithium-ion batteries, as a monomer for the synthesis of biodegradable polymers, and as a reactant in the preparation of pharmaceutical intermediates. Its unique reactivity and stability make it a valuable tool for researchers in a wide range of fields.
Propiedades
Número CAS |
19424-29-4 |
|---|---|
Nombre del producto |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |
Clave InChI |
DYPGZYRIXGVXRD-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(=O)O1)(C)C)C |
SMILES canónico |
CC1(C(OC(=O)O1)(C)C)C |
Otros números CAS |
19424-29-4 |
Sinónimos |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



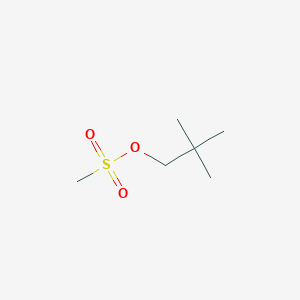
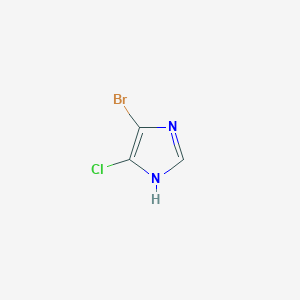
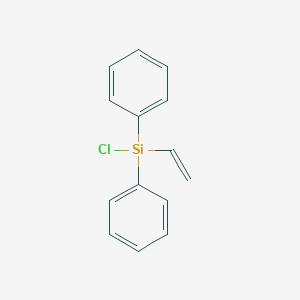
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
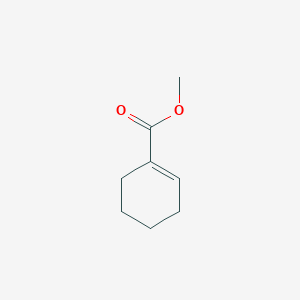
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)


